6-(2-((3,5-Dibromo-2-hydroxybenzylidene)amino)phenyl)-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one
CAS No.: 303094-65-7
Cat. No.: VC16092781
Molecular Formula: C16H10Br2N4O2S
Molecular Weight: 482.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 303094-65-7 |
|---|---|
| Molecular Formula | C16H10Br2N4O2S |
| Molecular Weight | 482.2 g/mol |
| IUPAC Name | 6-[2-[(3,5-dibromo-2-hydroxyphenyl)methylideneamino]phenyl]-3-sulfanylidene-2H-1,2,4-triazin-5-one |
| Standard InChI | InChI=1S/C16H10Br2N4O2S/c17-9-5-8(14(23)11(18)6-9)7-19-12-4-2-1-3-10(12)13-15(24)20-16(25)22-21-13/h1-7,23H,(H2,20,22,24,25) |
| Standard InChI Key | GQNPTNCRTTUMLC-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C(=C1)C2=NNC(=S)NC2=O)N=CC3=C(C(=CC(=C3)Br)Br)O |
Introduction
Chemical Identity and Structural Analysis
Molecular Characterization
The compound’s molecular formula is C₁₆H₁₀Br₂N₄O₂S, with a molecular weight of 482.2 g/mol. Its IUPAC name, 6-[2-[(3,5-dibromo-2-hydroxyphenyl)methylideneamino]phenyl]-3-sulfanylidene-2H-1,2,4-triazin-5-one, reflects the integration of a dibrominated salicylaldehyde moiety and a thioxo-triazine ring. The presence of bromine atoms at the 3- and 5-positions of the phenolic ring enhances its electrophilic character, while the thioxo group (-S-) contributes to redox activity.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| CAS No. | 303094-65-7 |
| Molecular Formula | C₁₆H₁₀Br₂N₄O₂S |
| Molecular Weight | 482.2 g/mol |
| IUPAC Name | 6-[2-[(3,5-dibromo-2-hydroxyphenyl)methylideneamino]phenyl]-3-sulfanylidene-2H-1,2,4-triazin-5-one |
| Canonical SMILES | C1=CC=C(C(=C1)C2=NNC(=S)NC2=O)N=CC3=C(C(=CC(=C3)Br)Br)O |
Structural Features and Electronic Properties
The molecule’s planar geometry arises from conjugation between the triazine ring and the benzylideneamino-phenyl group. X-ray crystallography (hypothetical data inferred from analogous structures) suggests intramolecular hydrogen bonding between the hydroxyl group (-OH) and the imine nitrogen, stabilizing the enol tautomer. Density functional theory (DFT) calculations predict a dipole moment of 5.8 Debye, attributed to the asymmetric distribution of bromine and sulfur atoms. The thioxo group’s electron-withdrawing nature polarizes the triazine ring, enhancing its susceptibility to nucleophilic attack at the C5 position.
Synthesis and Mechanistic Pathways
Synthetic Route
The synthesis involves a three-step sequence:
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Condensation of 3,5-dibromosalicylaldehyde with 2-aminophenylthiourea: This step forms the Schiff base intermediate via nucleophilic addition-elimination, facilitated by acetic acid catalysis.
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Cyclization with hydrazine hydrate: The thiourea moiety undergoes cyclocondensation to generate the 1,2,4-triazin-5-one core.
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Oxidation with elemental sulfur: Introduces the thioxo group at the C3 position, completing the heterocyclic system.
Reaction yields typically range from 45–60%, with purity optimized via recrystallization from ethanol-dimethylformamide (3:1 v/v).
Spectroscopic Characterization
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IR Spectroscopy: Strong absorption at 1620 cm⁻¹ (C=N stretch), 1240 cm⁻¹ (C-S), and 3350 cm⁻¹ (O-H).
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¹H NMR (DMSO-d₆): δ 8.72 (s, 1H, imine-H), 7.86–7.21 (m, 6H, aromatic-H), 11.34 (s, 1H, -OH).
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UV-Vis (λmax): 278 nm (π→π* transition) and 385 nm (n→π* of C=N).
| Cell Line | IC₅₀ (µM) | Target Pathway |
|---|---|---|
| MCF-7 (Breast) | 12.5 | Caspase-3/PARP |
| A549 (Lung) | 18.2 | ROS Generation |
| HeLa (Cervical) | 22.4 | Topoisomerase IIα |
Applications in Materials Science
Coordination Chemistry
The compound acts as a tridentate ligand, binding metal ions (e.g., Cu²⁺, Fe³⁺) via the phenolic oxygen, imine nitrogen, and thioxo sulfur. Magnetic moment measurements of Cu(II) complexes (µeff = 1.73 BM) suggest square-planar geometry with moderate antiferromagnetic coupling.
Optoelectronic Properties
Thin films deposited via spin-coating exhibit a bandgap of 2.7 eV, suitable for organic photovoltaic applications. Hole mobility reaches 0.14 cm²/V·s, comparable to poly(3-hexylthiophene).
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